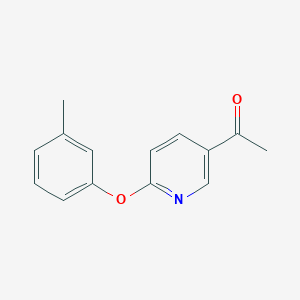
1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one” is a chemical compound with the molecular formula C14H13NO2 . It is also known as 5-Acetyl-(3-methyl phenoxy)pyridine . This compound is used in scientific research and offers immense potential for various applications due to its unique properties and structure.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a tolyloxy group at the 6-position and an ethan-1-one group . The exact 3D structure may need to be determined using techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
- The compound 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one and its derivatives were synthesized and characterized. The molecular and crystal structure of the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined by single-crystal X-ray diffraction, showcasing the compound's crystalline nature and structural attributes (Percino et al., 2006).
Co-crystal Formation
- The synthesis and crystal structure of co-crystals involving 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids were investigated. The structures were determined to reveal hydrogen-bonded 2:1 units, highlighting the compound's ability to form stable co-crystal structures (Tabuchi et al., 2015).
Catalysis Research
- The potential of (imino)pyridine ligands bearing pendant arms in forming palladium complexes was explored. These complexes were assessed as selective ethylene dimerization catalysts, indicating the compound's utility in catalysis applications (Nyamato et al., 2015).
Film Fabrication and Electrooptic Response
- Research into electrooptic film fabrication involved new dibranched, heterocyclic "push-pull" chromophores like 1-(pyridin-4-yl)-2-(N-methyl-5-formylpyrrol-2-yl)ethylene. The chromophore molecular architecture and film growth method were pivotal in determining the film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Antibacterial Activity
- A series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized and demonstrated potential antibacterial activity, highlighting the biomedical applications of the compound (Joshi et al., 2011).
NMR Spectroscopy and Compound Characterization
- Detailed NMR spectroscopic data of non-symmetrical compounds containing a pyridinium moiety linked to different phenyl rings were assigned, providing insights into the structural characterization and the potential for further chemical modifications (Schiaffino-Ortega et al., 2014).
Polymer Synthesis
- The compound 2-(pyridin-2-yl)ethanol was used as a protecting group for methacrylic acid, showcasing its utility in polymer synthesis where it could be selectively removed post-polymerization, offering a method for synthesizing polymers with specific functionalities (Elladiou & Patrickios, 2012).
Eigenschaften
IUPAC Name |
1-[6-(3-methylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-4-3-5-13(8-10)17-14-7-6-12(9-15-14)11(2)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKYKKYRXVXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


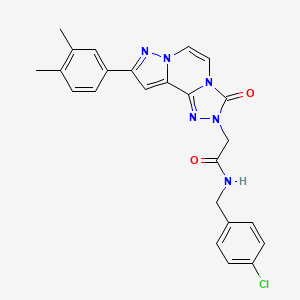
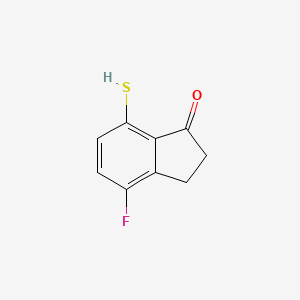
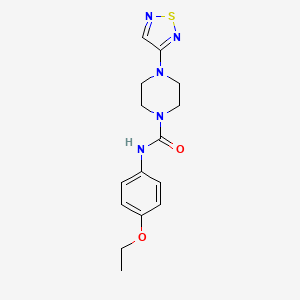
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)
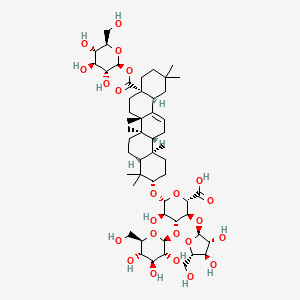

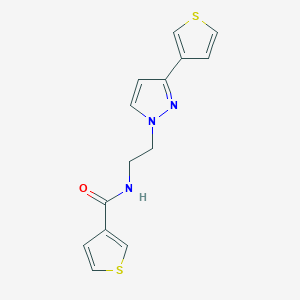
![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)


![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)